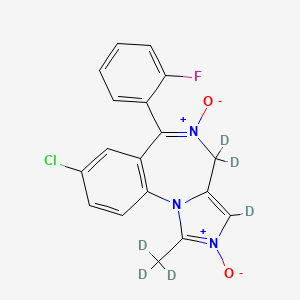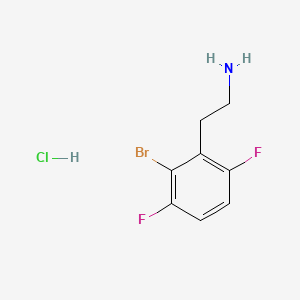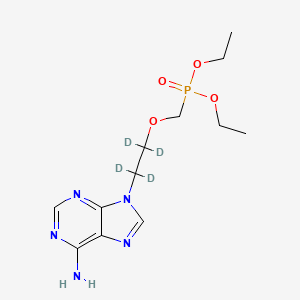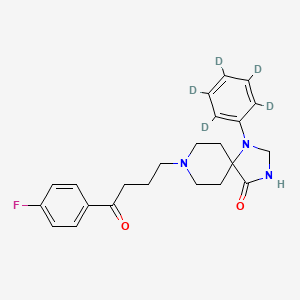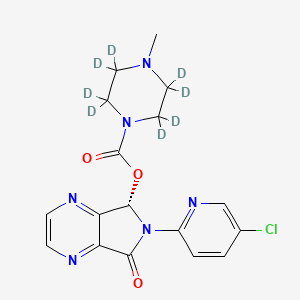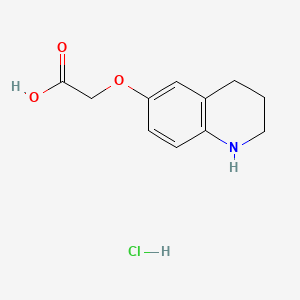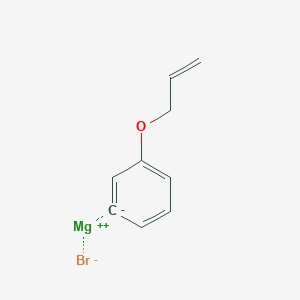
3-Hexyl-2-iodothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hexyl-2-iodothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The addition of a hexyl group at the third position and an iodine atom at the second position of the thiophene ring makes this compound a unique and valuable compound in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2-iodothiophene typically involves the iodination of 3-hexylthiophene. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Another method involves the use of 2-iodothiophene as a starting material. The hexyl group can be introduced via a Grignard reaction, where 2-iodothiophene reacts with hexylmagnesium bromide in the presence of a catalyst like nickel or palladium.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
3-Hexyl-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts, with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, nitriles, or other substituted thiophenes.
Coupling: Formation of biaryl compounds or extended conjugated systems.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
科学研究应用
3-Hexyl-2-iodothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 3-Hexyl-2-iodothiophene depends on its application:
In Organic Electronics: It acts as a semiconducting material, facilitating charge transport through π-conjugated systems.
In Biological Systems: It may interact with cellular targets, such as enzymes or receptors, through its thiophene ring and functional groups, leading to biological effects like antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
3-Hexylthiophene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodothiophene: Lacks the hexyl group, affecting its solubility and electronic properties.
3-Hexyl-2-bromothiophene: Similar to 3-Hexyl-2-iodothiophene but with a bromine atom, which has different reactivity and coupling efficiency.
Uniqueness
This compound is unique due to the presence of both the hexyl group and the iodine atom. The hexyl group enhances solubility in organic solvents, while the iodine atom provides a reactive site for various chemical transformations, making it a versatile compound in synthetic chemistry and material science.
属性
CAS 编号 |
124561-55-3 |
|---|---|
分子式 |
C10H15IS |
分子量 |
294.20 g/mol |
IUPAC 名称 |
3-hexyl-2-iodothiophene |
InChI |
InChI=1S/C10H15IS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 |
InChI 键 |
ADJUUEADNBXYOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


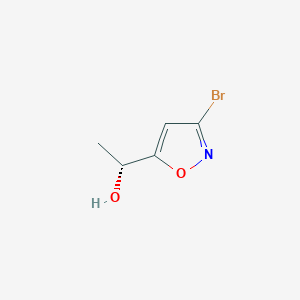
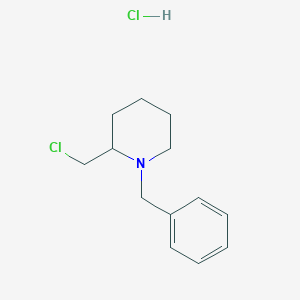

![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
